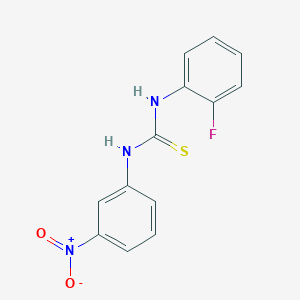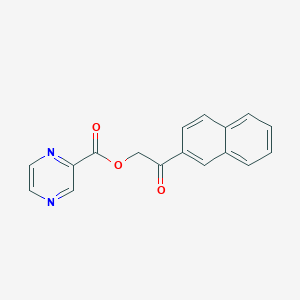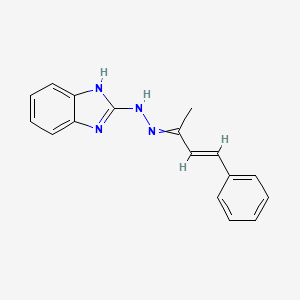
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea, also known as FNPT, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a thiourea derivative that has been synthesized through a variety of methods and has been found to possess interesting biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea is not fully understood, but it has been proposed that it acts through various pathways. In anti-cancer studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the expression of various oncogenes and activate tumor suppressor genes. In anti-inflammatory studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to possess interesting biochemical and physiological effects. In anti-cancer studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the expression of oncogenes. In anti-inflammatory studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In imaging studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to exhibit strong fluorescence properties, making it a potential candidate for imaging applications.
实验室实验的优点和局限性
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments, including its ease of synthesis and purification, its stability under various conditions, and its potential applications in various fields. However, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several potential future directions, including its potential as an anti-cancer agent, anti-inflammatory agent, and fluorescent probe. In anti-cancer studies, future directions could include the optimization of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea for specific cancer types and the development of combination therapies with other anti-cancer agents. In anti-inflammatory studies, future directions could include the development of more potent and selective anti-inflammatory agents based on N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea. In imaging studies, future directions could include the development of new imaging techniques based on the strong fluorescence properties of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea.
Conclusion:
In conclusion, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in various fields. It has been synthesized through various methods and has been found to possess interesting biochemical and physiological effects. N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments, including its ease of synthesis and purification, its stability under various conditions, and its potential applications in various fields. However, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several potential future directions, including its potential as an anti-cancer agent, anti-inflammatory agent, and fluorescent probe.
合成方法
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been synthesized through various methods, including the reaction of 2-fluoroaniline with 3-nitrobenzoyl isothiocyanate in the presence of a base. Another method includes the reaction of 2-fluoroaniline with 3-nitrobenzaldehyde in the presence of a base and thiourea. These methods have been optimized to produce high yields of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea with good purity.
科学研究应用
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess interesting biochemical and physiological effects, making it a potential candidate for drug development. In medicinal chemistry, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In pharmacology, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In biochemistry, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been studied for its potential as a fluorescent probe. It has been found to exhibit strong fluorescence properties, making it a potential candidate for imaging applications.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S/c14-11-6-1-2-7-12(11)16-13(20)15-9-4-3-5-10(8-9)17(18)19/h1-8H,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZAJVIBLQRRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide](/img/structure/B5830780.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)

![1-(4-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5830825.png)
![2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)


![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)

![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)
